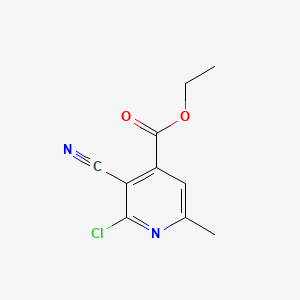

Ethyl 2-chloro-3-cyano-6-methylisonicotinate

CAS No.: 40108-12-1

Cat. No.: VC2124775

Molecular Formula: C10H9ClN2O2

Molecular Weight: 224.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40108-12-1 |

|---|---|

| Molecular Formula | C10H9ClN2O2 |

| Molecular Weight | 224.64 g/mol |

| IUPAC Name | ethyl 2-chloro-3-cyano-6-methylpyridine-4-carboxylate |

| Standard InChI | InChI=1S/C10H9ClN2O2/c1-3-15-10(14)7-4-6(2)13-9(11)8(7)5-12/h4H,3H2,1-2H3 |

| Standard InChI Key | XUXBHWPRQGVLRY-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C(=NC(=C1)C)Cl)C#N |

| Canonical SMILES | CCOC(=O)C1=C(C(=NC(=C1)C)Cl)C#N |

Introduction

Chemical Identity and Structure

Basic Identification

Ethyl 2-chloro-3-cyano-6-methylisonicotinate is identified by the CAS Registry Number 40108-12-1 and possesses the molecular formula C10H9ClN2O2 . With a molecular weight of 224.64 g/mol, this compound comprises 10 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The structure was first recorded in chemical databases on March 26, 2005, with the most recent update to its PubChem entry occurring on April 5, 2025 .

The following table presents key identification parameters for this compound:

| Property | Value |

|---|---|

| Chemical Name | Ethyl 2-chloro-3-cyano-6-methylisonicotinate |

| CAS Registry Number | 40108-12-1 |

| Molecular Formula | C10H9ClN2O2 |

| Molecular Weight | 224.64 g/mol |

| Creation Date (PubChem) | March 26, 2005 |

| Modification Date (PubChem) | April 5, 2025 |

Structural Features

The structure of ethyl 2-chloro-3-cyano-6-methylisonicotinate centers on a pyridine ring with strategically positioned functional groups that define its chemical behavior. The compound features:

-

A pyridine ring with nitrogen at position 1

-

A chloro group (-Cl) at position 2

-

A cyano group (-CN) at position 3

-

An ethyl carboxylate group (-COOC2H5) at position 4

-

A hydrogen atom at position 5

-

A methyl group (-CH3) at position 6

This specific arrangement of substituents creates a molecule with multiple reactive sites. The presence of the electron-withdrawing groups (chloro and cyano) alongside the electron-donating methyl group creates an interesting electronic distribution across the pyridine ring, influencing its reactivity patterns and chemical properties .

Nomenclature and Synonyms

The compound is recognized by several systematic names reflecting various chemical nomenclature approaches:

-

Ethyl 2-chloro-3-cyano-6-methylisonicotinate

-

Ethyl 2-chloro-3-cyano-6-methylpyridine-4-carboxylate

The term "isonicotinate" designates that the carboxylate group is at position 4 of the pyridine ring, distinguishing it from other pyridine carboxylate isomers. This naming convention is crucial for unambiguous identification in chemical databases and literature.

Physical and Chemical Properties

Solubility Profile

The solubility behavior of ethyl 2-chloro-3-cyano-6-methylisonicotinate can be predicted based on its structural features:

-

The compound likely exhibits good solubility in organic solvents of moderate polarity, such as dichloromethane, chloroform, and ethyl acetate, due to the presence of both polar and nonpolar moieties.

-

The ethyl ester group and cyano group contribute to solubility in more polar organic solvents like alcohols, acetone, and dimethylformamide.

-

Limited water solubility is expected due to the predominantly hydrophobic nature of the molecule, despite the presence of polar functional groups.

This solubility profile is important for considerations in synthesis, purification, and formulation for potential applications.

Chemical Reactivity

The chemical behavior of ethyl 2-chloro-3-cyano-6-methylisonicotinate is determined by its multiple functional groups, each contributing distinct reactivity patterns:

| Functional Group | Position | Expected Reactivity Patterns |

|---|---|---|

| Pyridine Nitrogen | Position 1 | Weak basicity, protonation, alkylation, coordination with metals |

| Chloro (-Cl) | Position 2 | Nucleophilic aromatic substitution, metal-catalyzed coupling reactions |

| Cyano (-CN) | Position 3 | Hydrolysis to carboxylic acids/amides, reduction to amines, cycloadditions |

| Ester (-COOC2H5) | Position 4 | Hydrolysis, transesterification, reduction, aminolysis |

| Methyl (-CH3) | Position 6 | Oxidation, radical halogenation, deprotonation under strong basic conditions |

The presence of electron-withdrawing groups (chloro and cyano) activates the pyridine ring toward nucleophilic attack, particularly at positions 2 and 4. Meanwhile, the electron-donating methyl group can provide sites for oxidative functionalization. The ester group offers opportunities for transformation into other carboxylic acid derivatives, making this compound versatile for synthetic applications.

Analytical Characterization

Spectroscopic Properties

The structural confirmation and purity assessment of ethyl 2-chloro-3-cyano-6-methylisonicotinate would typically employ multiple complementary analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of ethyl 2-chloro-3-cyano-6-methylisonicotinate would be expected to show:

-

A singlet (approximately δ 2.5-2.7 ppm) corresponding to the methyl group at position 6

-

A triplet (approximately δ 1.3-1.4 ppm) for the methyl protons of the ethyl ester

-

A quartet (approximately δ 4.3-4.4 ppm) for the methylene protons of the ethyl ester

-

A singlet (approximately δ 7.5-8.5 ppm) for the single aromatic proton at position 5

The 13C NMR spectrum would display signals for all ten carbon atoms, including distinctive peaks for:

-

The cyano carbon (approximately δ 115-120 ppm)

-

The carbonyl carbon of the ester (approximately δ 165-170 ppm)

-

The aromatic carbons of the pyridine ring (approximately δ 120-160 ppm)

-

The methyl carbon at position 6 (approximately δ 20-25 ppm)

-

The ethyl ester carbons (approximately δ 14 ppm for CH3 and δ 60-65 ppm for CH2)

Infrared (IR) Spectroscopy

Key IR absorption bands would include:

-

C≡N stretching (approximately 2200-2240 cm-1)

-

C=O stretching of the ester (approximately 1700-1740 cm-1)

-

Aromatic C=C and C=N stretching (approximately 1400-1600 cm-1)

-

C-Cl stretching (approximately 700-800 cm-1)

-

C-H stretching of aromatic and aliphatic groups (approximately 2800-3100 cm-1)

Mass Spectrometry

Mass spectrometry would provide confirmation of the molecular weight (224.64 m/z) and reveal characteristic fragmentation patterns, likely including:

-

The molecular ion peak at m/z 224

-

Fragment ions resulting from the loss of the ethyl group (m/z 196)

-

Fragments from the loss of the cyano group

-

Complex fragmentation patterns of the pyridine ring system

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) would be valuable for assessing the purity of ethyl 2-chloro-3-cyano-6-methylisonicotinate and for monitoring reactions involving this compound. The specific retention times and Rf values would depend on the chromatographic conditions employed.

The following table summarizes the expected spectroscopic characteristics:

| Analytical Technique | Expected Key Features |

|---|---|

| 1H NMR | CH3 at position 6: singlet, δ 2.5-2.7 ppm CH3 of ethyl ester: triplet, δ 1.3-1.4 ppm CH2 of ethyl ester: quartet, δ 4.3-4.4 ppm Aromatic H at position 5: singlet, δ 7.5-8.5 ppm |

| 13C NMR | Cyano carbon: δ 115-120 ppm Ester carbonyl: δ 165-170 ppm Aromatic carbons: δ 120-160 ppm Methyl carbon: δ 20-25 ppm Ethyl carbons: δ 14 and 60-65 ppm |

| IR Spectroscopy | C≡N stretching: 2200-2240 cm-1 C=O stretching: 1700-1740 cm-1 Aromatic C=C and C=N: 1400-1600 cm-1 C-Cl stretching: 700-800 cm-1 |

| Mass Spectrometry | Molecular ion: m/z 224Fragment ions: m/z 196 (loss of ethyl) and others |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume